4-bromo-1-[(3-methoxyphenyl)methyl]-N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine
Description
The compound 4-bromo-1-[(3-methoxyphenyl)methyl]-N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine features a pyrazole core substituted with:
- A bromo group at position 2.
- A 3-methoxyphenylmethyl group at position 1.
- Two 4-methoxyphenylmethyl groups on the amine at position 4.
While direct pharmacological data for this compound are absent in the provided evidence, analogs suggest possible applications in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-2-[(3-methoxyphenyl)methyl]-N,N-bis[(4-methoxyphenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrN3O3/c1-32-23-11-7-20(8-12-23)17-30(18-21-9-13-24(33-2)14-10-21)27-26(28)16-29-31(27)19-22-5-4-6-25(15-22)34-3/h4-16H,17-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYVSLACOSBSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=C(C=NN3CC4=CC(=CC=C4)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-1-[(3-methoxyphenyl)methyl]-N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine (CAS No. 930286-88-7) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a detailed analysis of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 522.43 g/mol. The presence of bromine and methoxy groups in its structure suggests potential interactions with biological targets, making it a candidate for further investigation.
| Property | Value |
|---|---|
| Molecular Formula | C27H28BrN3O3 |
| Molecular Weight | 522.43 g/mol |
| CAS Number | 930286-88-7 |
| Purity | ≥ 98% |
Anticancer Properties
Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of breast cancer (MCF7), lung cancer (A549), and colorectal cancer cells.
- Cytotoxicity Studies :
- A study reported that pyrazole derivatives demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines, indicating potent cytotoxic effects .
- Specifically, derivatives exhibiting structural similarities to this compound were found to inhibit cell proliferation effectively, with notable activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory pathway.
- Mechanistic Insights : The ability of pyrazole derivatives to inhibit COX enzymes has been linked to their structural features, including the presence of electron-donating groups like methoxy, which enhance their interaction with target enzymes .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives closely related to our compound:
- Study on Anticancer Activity :
- In Vivo Studies :
Pharmacological Mechanisms
The biological activity of this compound can be attributed to multiple mechanisms:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Pyrazole derivatives are known for their ability to inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against cancer cells, making this compound a candidate for further exploration in cancer therapy .
Antimicrobial Activity
Research indicates that pyrazole derivatives can possess antimicrobial properties. The presence of methoxy groups in the structure may enhance the compound's ability to penetrate microbial membranes, thus exhibiting antibacterial and antifungal activities. Preliminary studies have suggested that similar compounds demonstrate efficacy against various pathogens, warranting further investigation into this compound's potential .
Enzyme Inhibition Studies
Compounds like 4-bromo-1-[(3-methoxyphenyl)methyl]-N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine have been studied for their ability to inhibit specific enzymes involved in disease pathways. The inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase can lead to anti-inflammatory effects, which are beneficial in treating conditions like arthritis or other inflammatory diseases .
Neuroscience Research
There is growing interest in the neuroprotective effects of pyrazole derivatives. This compound may play a role in modulating neurotransmitter systems or protecting neural cells from oxidative stress, potentially leading to applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease .
Case Study 1: Anticancer Activity
In a study examining the anticancer potential of various pyrazole derivatives, researchers found that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against breast and prostate cancer cell lines. This suggests that modifications to the pyrazole core can significantly enhance anticancer activity .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial properties of methoxy-substituted pyrazoles revealed that certain derivatives showed effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent positioning on the aromatic rings in determining antimicrobial potency .
Case Study 3: Enzyme Inhibition
Research focused on enzyme inhibition demonstrated that specific pyrazole derivatives could inhibit COX enzymes effectively, leading to reduced inflammation in animal models. This opens avenues for developing new anti-inflammatory drugs based on this scaffold .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazole Derivatives
(a) 3-(4-Bromophenyl)-1-(4-Methoxyphenyl)-1H-pyrazol-5-amine ()
- Structure : Pyrazole with 4-bromophenyl (position 3) and 4-methoxyphenyl (position 1).
- Molecular Formula : C₁₆H₁₄BrN₃O.
- Key Differences : Lacks the N,N-bis(4-methoxyphenyl)methyl groups and the 3-methoxyphenyl substitution at position 1.
- Implications : Simpler structure likely reduces steric hindrance and increases solubility compared to the target compound .
(b) 1-[(3-Methoxyphenyl)methyl]-1H-pyrazol-5-amine ()
- Structure : Pyrazole with a 3-methoxyphenylmethyl group (position 1) and an amine at position 5.
- Molecular Formula : C₁₁H₁₃N₃O.
- Key Differences : Absence of bromo and bis-arylmethyl groups.
- Implications : Serves as a precursor; the addition of bromo and bulky N-substituents in the target compound may enhance receptor binding or stability .
(c) 4-(4-Bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine ()
- Structure : Pyrazole with 4-bromophenyl (position 4), tert-butyl (position 1), and methyl (position 3).
- Molecular Formula : C₁₄H₁₈BrN₃.
- Key Differences : tert-butyl and methyl substituents introduce steric bulk but lack methoxy groups.
- Implications : The tert-butyl group may improve metabolic stability, while methoxy groups in the target compound could enhance π-π interactions .
Pharmacologically Active Analogs
(a) 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine ()
Structural and Electronic Properties
- Bromo Substituent: Position 4 in the target compound vs. position 3 in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
